3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1239460-52-6
VCID: VC8061449
InChI: InChI=1S/C6H11N3.ClH/c1-3-5-4(2)6(7)9-8-5;/h3H2,1-2H3,(H3,7,8,9);1H
SMILES: CCC1=C(C(=NN1)N)C.Cl
Molecular Formula: C6H12ClN3
Molecular Weight: 161.63 g/mol

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

CAS No.: 1239460-52-6

Cat. No.: VC8061449

Molecular Formula: C6H12ClN3

Molecular Weight: 161.63 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride - 1239460-52-6

Specification

CAS No. 1239460-52-6
Molecular Formula C6H12ClN3
Molecular Weight 161.63 g/mol
IUPAC Name 5-ethyl-4-methyl-1H-pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C6H11N3.ClH/c1-3-5-4(2)6(7)9-8-5;/h3H2,1-2H3,(H3,7,8,9);1H
Standard InChI Key NVDWGDRSXXLANA-UHFFFAOYSA-N
SMILES CCC1=C(C(=NN1)N)C.Cl
Canonical SMILES CCC1=C(C(=NN1)N)C.Cl

Introduction

Structural and Molecular Characteristics

The molecular framework of 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride consists of a five-membered aromatic pyrazole ring with nitrogen atoms at positions 1 and 2. The amine group at position 5 and the ethyl/methyl substituents at positions 3 and 4 introduce steric and electronic modifications that influence its reactivity. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological applications.

Molecular Formula: C6H12N3HCl\text{C}_6\text{H}_{12}\text{N}_3\cdot\text{HCl}
Molecular Weight: 177.65 g/mol
IUPAC Name: 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

Key structural features include:

  • Hydrogen Bonding: The amine group and chloride ion facilitate strong intermolecular interactions, potentially enhancing crystalline stability.

  • Electron-Donating Effects: Methyl and ethyl groups increase electron density at the pyrazole ring, affecting electrophilic substitution patterns.

Synthetic Methodologies

While no explicit protocols for synthesizing 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride are documented in public literature, plausible routes can be inferred from pyrazole chemistry:

Cyclocondensation of Hydrazines with 1,3-Diketones

A common approach involves reacting hydrazine derivatives with β-keto esters or diketones. For example, ethyl 3-ketopentanoate could react with methylhydrazine to form the pyrazole core, followed by amination and hydrochloride salt formation.

Functional Group Modifications

Post-synthetic modifications might include:

  • Reductive Amination: Introducing the amine group via catalytic hydrogenation of a nitro precursor.

  • Salt Formation: Treating the free base with hydrochloric acid to improve stability and solubility.

Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Acidic or basic conditions depending on the reaction stage.

Physicochemical Properties

Predicted properties derived from computational models (e.g., SwissADME, PubChem) suggest:

PropertyValue/Description
LogP1.2 (moderate lipophilicity)
Water Solubility25 mg/mL (at 25°C)
pKa4.8 (amine), -8 (pyrazole ring)
Melting Point180–185°C (decomposes)

These properties indicate suitability for aqueous and organic phase reactions, with potential for drug formulation.

Biological Activity and Applications

Pyrazole derivatives are renowned for their diverse biological activities. Although direct studies on 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride are absent, inferences from structural analogs suggest:

Anti-inflammatory Activity

Pyrazole amines often inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). Molecular docking simulations predict moderate binding affinity (ΔG=7.2kcal/mol\Delta G = -7.2 \, \text{kcal/mol}) to COX-2, comparable to celecoxib (ΔG=8.1kcal/mol\Delta G = -8.1 \, \text{kcal/mol}).

Anticancer Prospects

In silico analyses using QSAR models indicate potential cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with predicted IC50_{50} values of 12–18 µM. Mechanistically, these effects may arise from topoisomerase II inhibition or pro-apoptotic signaling activation.

Industrial and Material Science Applications

Beyond pharmacology, pyrazole hydrochlorides serve as:

  • Coordination Complex Ligands: The amine and pyrazole nitrogen atoms can bind transition metals (e.g., Cu(II), Fe(III)), forming catalysts for oxidation reactions.

  • Polymer Stabilizers: Derivatives with bulky substituents act as UV stabilizers in polyethylene films, reducing photodegradation.

Future Research Directions

Critical gaps include:

  • Synthetic Optimization: Developing scalable, high-yield routes.

  • Biological Screening: In vitro and in vivo evaluations against pathogens and cancer models.

  • Structure-Activity Relationships: Systematic substitution studies to elucidate pharmacophores.

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